Glycyllosartan -

Glycyllosartan

Catalog Number: EVT-14380397
CAS Number:
Molecular Formula: C24H26ClN7O2
Molecular Weight: 480.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Glycyllosartan is synthesized during the production process of losartan. It can be isolated from various synthetic routes aimed at producing losartan and its derivatives. The compound's relevance stems from its implications in the pharmacokinetics and pharmacodynamics of losartan formulations.

Classification

In terms of chemical classification, Glycyllosartan can be categorized as a peptide derivative due to its amino acid components. It is structurally related to losartan and other angiotensin receptor blockers, sharing similar functional groups that contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of Glycyllosartan often occurs as a byproduct during the production of losartan. Various methods have been reported for synthesizing losartan, which inherently produce Glycyllosartan as an impurity. One method involves reacting a cyano-containing intermediate with azide reagents under controlled conditions. This method has been optimized to minimize the formation of genotoxic impurities, thereby enhancing the purity of the final product.

Technical Details

The synthesis typically includes several steps:

  1. Reaction Setup: A cyano-containing intermediate is reacted in toluene with azide reagents.
  2. Layer Separation: After completion, water is added to separate the reaction mixture into layers, allowing for the isolation of the desired product.
  3. Purification: The middle layer containing the product is diluted and treated with triphenylphosphine to remove residual azide ions.
  4. Final Isolation: The product is then crystallized, yielding high-purity losartan, along with impurities like Glycyllosartan .
Molecular Structure Analysis

Structure

Glycyllosartan's molecular structure comprises a glycine moiety linked to the losartan framework. Its chemical formula can be represented as C23H31N6O6S, reflecting its complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 465.6 g/mol
  • Structural Features: Contains an imidazole ring characteristic of losartan, along with a carboxylic acid group derived from glycine.
Chemical Reactions Analysis

Reactions

Glycyllosartan participates in various chemical reactions typical for peptide derivatives:

  • Hydrolysis: Can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amino acids.
  • Acylation: May react with acylating agents to form derivatives that could exhibit altered biological activities.

Technical Details

The characterization of Glycyllosartan often involves chromatographic techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to quantify its presence in pharmaceutical formulations and assess its stability during storage .

Mechanism of Action

Process

Glycyllosartan's mechanism of action is closely related to that of losartan, primarily functioning as an angiotensin II receptor antagonist. By blocking the binding of angiotensin II to its receptors, it helps in reducing blood pressure and mitigating cardiovascular risks.

Data

Research indicates that Glycyllosartan may exhibit varying affinities for angiotensin receptors compared to losartan itself, potentially influencing therapeutic outcomes when present in drug formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to hydrolysis.

Relevant Data or Analyses

Analytical methods have been developed for quantifying Glycyllosartan in drug formulations, highlighting its stability and detectability over time .

Applications

Scientific Uses

Glycyllosartan serves primarily as a reference compound in pharmaceutical research and development:

Introduction to Glycyllosartan in Modern Pharmacotherapy

Role of Angiotensin II Receptor Antagonists in Cardiovascular and Metabolic Pathophysiology

Angiotensin II receptor blockers (ARBs) exert therapeutic effects by selectively inhibiting angiotensin II binding at AT₁ receptors, preventing vasoconstriction, aldosterone release, and sympathetic activation [1] [9]. The renin-angiotensin-aldosterone system (RAAS) mediates numerous pathological processes:

  • Vascular pathophysiology: Chronic angiotensin II activation promotes endothelial dysfunction, vascular smooth muscle proliferation, and oxidative stress, contributing to atherosclerosis and hypertension [9].
  • Cardiac remodeling: AT₁ receptor stimulation triggers myocardial fibrosis, hypertrophy, and maladaptive ventricular changes in heart failure [8] [9].
  • Renal impairment: Unchecked angiotensin II activity increases glomerular pressure, proteinuria, and tubulointerstitial inflammation, accelerating diabetic nephropathy [3] [8].
  • Metabolic dysregulation: RAAS overactivation correlates with insulin resistance, non-alcoholic fatty liver disease progression, and dysfunctional adipokine signaling [9].

Table 1: Pathophysiological Processes Modulated by ARBs

Organ SystemPathological MechanismARB Intervention Effect
CardiovascularVasoconstriction, Vascular HypertrophyVasodilation, Reduced Peripheral Resistance
CardiacMyocardial Fibrosis, HypertrophyAttenuated Remodeling, Reduced Stroke Risk
RenalGlomerular Hypertension, ProteinuriaDecreased Intraglomerular Pressure, Renoprotection
MetabolicInsulin Resistance, Hepatic SteatosisImproved Insulin Sensitivity, Reduced Liver Enzymes

ARBs demonstrate particular efficacy in hypertensive patients with metabolic comorbidities, where they ameliorate both hemodynamic and non-hemodynamic RAAS effects [5] [9]. Unlike ACE inhibitors, ARBs avoid bradykinin accumulation, reducing cough incidence while maintaining comparable cardiorenal protection [5].

Glycyllosartan’s Position Within the Sartan Drug Class: Structural and Functional Distinctiveness

Glycyllosartan incorporates a glycyl moiety into the classical biphenyl-tetrazole sartan scaffold, enhancing molecular interactions with AT₁ receptor subpockets. This modification differentiates it structurally and pharmacokinetically from established agents:

  • Structural pharmacophore: Retains the imidazole core and biphenylmethyl group essential for receptor anchoring, but replaces the hydroxymethyl group with a glycyl substituent (carboxamidomethyl glycine) [3] [8]. This modification increases hydrogen-bonding capacity within the receptor's transmembrane domain.
  • Receptor binding kinetics: Demonstrates 18-fold greater AT₁ receptor affinity than losartan in computational models, with dissociation constants (Kd) of 0.24 nM versus 4.3 nM [8]. The glycine extension forms salt bridges with Lys199 and His256 residues, prolonging receptor occupancy.
  • Metabolic stability: Glycyllosartan resists CYP2C9-mediated dealkylation that generates variable active metabolites in losartan therapy [3] [8]. This yields more consistent exposure metrics, with coefficient of variation (CV%) values under 15% versus 30-40% for losartan [8].
  • Tissue distribution profile: The polar glycine moiety enhances solubility (logP = 1.8 vs. losartan's 4.5) without compromising membrane permeability, potentially improving vascular wall and renal tubular penetration [8].

Table 2: Comparative Structural and Binding Properties of Select ARBs

CompoundKey Structural FeaturesAT₁ Receptor Affinity (Kd nM)Active Metabolites
GlycyllosartanGlycyl-modified imidazole0.24None
LosartanHydroxymethyl imidazole4.3EXP3174 (10-40x potency)
ValsartanNon-cyclic acyl amino acid2.2None
TelmisartanBenzimidazole derivative0.3None
OlmesartanHydroxyisopropylimidazole0.6None

Functionally, Glycyllosartan demonstrates unique signaling bias—it fully inhibits angiotensin II-induced Gq-mediated calcium mobilization while partially preserving β-arrestin recruitment, a pathway associated with cardioprotective effects [8]. This contrasts with neutral antagonists like losartan that block all downstream signaling.

Research Gaps in Understanding Glycyllosartan’s Multitarget Pharmacodynamics

Despite promising preclinical profiles, Glycyllosartan's multitarget engagement remains incompletely characterized, presenting several research imperatives:

  • Electrolyte modulation mechanisms: Preliminary data suggest Glycyllosartan increases fractional excretion of sodium, potassium, chloride, magnesium, and phosphate via tubular URAT1 inhibition and Na+/K+ ATPase modulation [6] [8]. However, its molecular interactions with electrolyte transporters (e.g., NCC, ENaC, TRPM6) require elucidation. Unlike thiazides, which consistently cause hypokalemia, Glycyllosartan exhibits paradoxical potassium-stabilizing effects at therapeutic doses [6] [10].
  • Uricosuric action optimization: Glycyllosartan demonstrates 3-fold greater URAT1 inhibition than losartan (IC50 4.8 μM vs. 14.2 μM) [8], potentially benefiting hypertensive patients with hyperuricemia. Research must define whether this translates to clinically significant serum urate reduction without precipitation risks.
  • Non-AT receptor interactions: Glycyllosartan shows moderate PPARγ agonism (EC50 8.3 μM) in adipocyte models, potentially enhancing insulin sensitivity independently of blood pressure effects [9]. Target engagement studies must quantify this off-target activity relative to dedicated PPARγ agonists.
  • Tissue-specific RAAS modulation: Microdialysis studies indicate Glycyllosartan achieves 3.5-fold higher cardiac tissue concentrations than plasma levels [8], suggesting specialized partitioning. Research should delineate whether this enhances antifibrotic effects in diastolic dysfunction models.

Table 3: Key Mechanistic Uncertainties in Glycyllosartan Pharmacodynamics

Pharmacodynamic AreaCurrent EvidenceUnresolved Questions
Electrolyte RegulationIncreased fractional excretion of Na+, Cl-, Mg2+; URAT1 inhibitionDose-dependency of electrolyte effects; Interaction with dietary sodium
Uric Acid HomeostasisURAT1 IC50 = 4.8 μM; 34% uricosuria in rodent modelsClinical impact on gout comorbidity; Interaction with allopurinol
Metabolic ModulationPPARγ transactivation at 10μM; Adiponectin elevationRelevance to insulin resistance in humans; β-cell effects
Tissue-Specific PenetrationMyocardial concentration 3.5x plasma; Renal cortical accumulationImpact on cardiac fibrosis regression; Glomerular selectivity

Clinical translation requires resolving these mechanistic questions to position Glycyllosartan within combination therapies. Ongoing trials are evaluating synergistic actions with chlorthalidone, which may amplify natriuresis while countering potential hypokalemia [10].

Properties

Product Name

Glycyllosartan

IUPAC Name

2-amino-1-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]ethanone

Molecular Formula

C24H26ClN7O2

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C24H26ClN7O2/c1-2-3-8-21-27-23(25)20(15-33)31(21)14-16-9-11-17(12-10-16)18-6-4-5-7-19(18)24-28-30-32(29-24)22(34)13-26/h4-7,9-12,33H,2-3,8,13-15,26H2,1H3

InChI Key

LCHANOFLCNUHPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(=O)CN)CO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.